

Application Notes and Protocols for In Vivo Studies Using Acinetobacter baumannii AB5075

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance and its association with hospital-acquired infections, particularly in critically ill patients. The strain AB5075 is a well-characterized, hypervirulent clinical isolate that serves as a crucial model for studying the pathogenesis of A. baumannii and for the preclinical evaluation of novel antimicrobial therapies.[1][2] Its robust and reproducible virulence in various animal models makes it an invaluable tool for in vivo research.[1][3]

These application notes provide detailed protocols for three commonly used in vivo models for studying infections caused by A. baumannii AB5075: the Galleria mellonella (wax worm) infection model, the murine pulmonary (pneumonia) infection model, and the rat open fracture model.

Data Presentation

Table 1: Survival Rates in Galleria mellonella Infection Model



A. baumannii Strain	Inoculum (CFU/larva)	Survival Rate at 24h (%)	Survival Rate at 6 days (%)	Reference
AB5075	1.0 x 10^5	~25	16	[1]
AB4857	1.0 x 10^5	>70	50	[1]
AB5256	1.0 x 10^5	>70	35	[1]
AB5711	1.0 x 10^5	>70	85	[1]
AB0057	1.0 x 10^5	>70	83	[1]

Table 2: Survival Rates and Bacterial Load in Murine

Pulmonary Infection Model

A. baumannii Strain	Inoculum (CFU/mouse)	Survival Rate at 6 days (%)	Mean Lung Bacterial Load at 48h (log10 CFU/g)	Reference
AB5075	5.0 x 10^6	25	Not explicitly stated, but high	[4][5]
AB4857	5.0 x 10^6	85	Not explicitly stated, but lower than AB5075	[4][5]
AB5256	5.0 x 10^6	80	Not explicitly stated, but lower than AB5075	[4][5]
AB5711	5.0 x 10^6	80	Not explicitly stated, but lower than AB5075	[4][5]
AB0057	5.0 x 10^6	65	Not explicitly stated, but lower than AB5075	[4][5]



Experimental Protocols Galleria mellonella Infection Model

This model is a cost-effective, high-throughput method for preliminary in vivo assessment of bacterial virulence and antimicrobial efficacy. [6][7]

Materials:

- G. mellonella larvae (final instar)
- A. baumannii AB5075 culture
- Phosphate-buffered saline (PBS), sterile
- · 1 ml syringes with 27-30G needles
- Incubator at 37°C
- · Petri dishes

Protocol:

- Inoculum Preparation:
 - Culture A. baumannii AB5075 in appropriate broth medium overnight at 37°C.
 - Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 10⁷ CFU/ml).
 - Verify the concentration by serial dilution and plating.
- Infection:
 - Select healthy, uniformly sized larvae.
 - Inject 10 μl of the bacterial suspension into the last left proleg of each larva.
 - For the control group, inject 10 μl of sterile PBS.



- · Incubation and Monitoring:
 - Place the larvae in petri dishes and incubate at 37°C.
 - Monitor the larvae for mortality at regular intervals (e.g., every 12 or 24 hours) for up to 6 days. Larvae are considered dead when they are non-responsive to touch.
- Bacterial Burden (Optional):
 - At selected time points, surface-sterilize larvae with 70% ethanol.
 - Homogenize individual larvae in a known volume of sterile PBS.
 - Serially dilute the homogenate and plate on appropriate agar to determine the bacterial load (CFU/larva).[6][7]

Murine Pulmonary Infection Model

This model mimics pneumonia in mammals and is suitable for studying pathogenesis and evaluating therapeutic interventions.

Materials:

- 6-8 week old mice (e.g., C57BL/6 or BALB/c)
- A. baumannii AB5075 culture
- Sterile PBS
- Anesthetic (e.g., isoflurane or ketamine/xylazine)
- Pipettor with sterile tips
- · Surgical tools for organ harvesting
- · Stomacher or tissue homogenizer

Protocol:



Inoculum Preparation:

 Prepare the AB5075 inoculum as described for the G. mellonella model, resuspending the final pellet in sterile PBS to a concentration of approximately 1 x 10⁸ CFU/ml.

Infection:

- Anesthetize the mice.
- \circ Administer 50 μ I of the bacterial suspension intranasally (25 μ I per nostril). This will result in a final inoculum of approximately 5 x 10⁶ CFU.
- The control group receives 50 μl of sterile PBS.
- Post-Infection Monitoring:
 - Monitor the mice for signs of illness, such as lethargy, ruffled fur, and labored breathing.
 - Record survival daily for the duration of the experiment (typically 7-14 days).
- Bacterial Load and Histopathology:
 - At predetermined time points, euthanize a subset of mice.
 - Aseptically harvest the lungs and other organs (e.g., spleen, liver).
 - For bacterial load determination, weigh the lungs, homogenize in a known volume of sterile PBS, and perform serial dilutions and plating.
 - For histopathology, fix a portion of the lung tissue in 10% neutral buffered formalin.

Rat Open Fracture Model

This model is used to study osteomyelitis and the efficacy of treatments for bone and soft tissue infections.[8][9]

Materials:

Adult male Sprague-Dawley rats



- A. baumannii AB5075 culture
- Surgical instruments
- Bone fixation hardware (e.g., plates and screws)
- Anesthetics and analgesics
- Sterile PBS

Protocol:

- Inoculum Preparation:
 - Prepare a high-concentration suspension of A. baumannii AB5075 in sterile PBS (e.g., 10^8 CFU/ml).
- · Surgical Procedure:
 - Anesthetize the rat and provide appropriate analgesia.
 - o Create a mid-diaphyseal, open fracture of the femur.
 - Stabilize the fracture using a bone plate and screws.
- Contamination:
 - Directly apply a known volume of the bacterial suspension (e.g., 10-20 μl) to the fracture site.
- Wound Closure and Post-Operative Care:
 - Close the wound in layers.
 - Provide post-operative analgesia and monitor the animal for signs of infection and distress.
- Assessment of Infection:

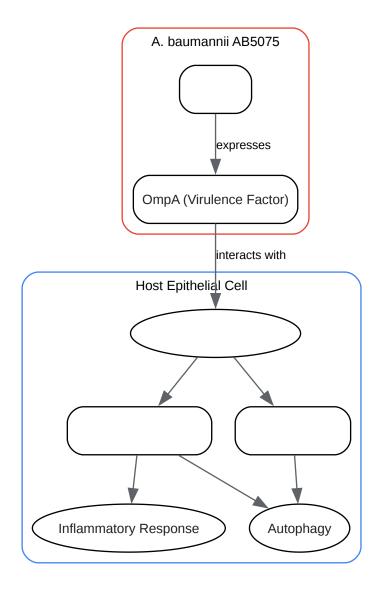


- At the study endpoint (e.g., 14-28 days), euthanize the rat.
- Collect bone and surrounding soft tissue for quantitative bacteriology and histopathological analysis.[8][9]

Visualizations







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